1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with phenyl groups at positions 1 and 3, and a carboxamide moiety at position 5. This structure is synthesized via innovative methods involving cyclization and condensation reactions, as demonstrated in the synthesis of analogous compounds like 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (compound 7b) .
Properties
IUPAC Name |
1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-17(22)15-11-14-16(12-7-3-1-4-8-12)20-21(18(14)23-15)13-9-5-2-6-10-13/h1-11H,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQGQDYPGENNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-epoxy-1,3-diphenylpropanone with hydrazine hydrate under controlled conditions . The reaction is carried out in ethanol at room temperature, followed by the addition of hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates that 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating promising results in inhibiting growth. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory and Anticancer Potential
The compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Furthermore, preliminary studies suggest that it may possess anticancer properties, particularly against breast and lung cancer cell lines. In vitro tests indicated that it induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .
Enzyme Inhibition Studies
This compound has been studied for its role as an inhibitor of specific enzymes linked to oxidative stress. For instance, it has shown potential as a 15-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. Molecular docking studies revealed strong binding affinity to the enzyme's active site, suggesting a mechanism for its antioxidant effects .
Antioxidant Activity
The compound's antioxidant capabilities have been evaluated using various assays (e.g., DPPH radical scavenging). Results indicated that it effectively reduces oxidative stress markers in cell cultures, which is crucial for developing treatments for diseases associated with oxidative damage .
Material Science
In materials science, this compound is being explored for its electronic properties. Its unique structure allows it to be utilized in the development of organic semiconductors and photovoltaic materials. Research has focused on synthesizing derivatives that enhance charge transport properties for applications in organic light-emitting diodes (OLEDs) and solar cells .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial and antifungal properties; potential anti-inflammatory and anticancer effects. |
| Biological Research | Acts as an enzyme inhibitor (15-lipoxygenase); demonstrates antioxidant activity. |
| Industrial Applications | Explored for use in organic semiconductors and photovoltaic materials due to favorable electronic properties. |
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
Antioxidant Activity Against 4-Nonylphenol Toxicity
Studies on Clarias gariepinus erythrocytes exposed to 4-NP (0.1 ppm) revealed significant differences in protective efficacy among analogs:
Key Findings :
- 7b demonstrated the highest antioxidant efficacy, attributed to its 4-amino and 5-carboxamide groups, which may neutralize reactive oxygen species (ROS) via radical scavenging .
- Chlorophenyl substitution (7f ) moderately improved activity compared to unsubstituted analogs, likely due to increased lipid solubility enhancing cellular uptake .
- The chloroacetamido group in 8 reduced efficacy, possibly due to toxicity or steric hindrance .
Antimicrobial and Anti-Inflammatory Activities
- Antifungal Activity: Selenolo[2,3-c]pyrazole analogs (e.g., compound 6) exhibit enhanced activity against Candida albicans compared to sulfur-containing derivatives, highlighting the role of heteroatom substitution .
Biological Activity
1,3-Diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound with a unique structural configuration that combines thieno and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thieno ring fused with a pyrazole ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| CAS Number | 912912-49-3 |
| IUPAC Name | 1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against bacterial strains and Candida albicans, revealing promising antibacterial and antifungal activities.
Case Study : A study by demonstrated that several pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in treating infections.
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Research Findings : A review by highlighted that similar pyrazole compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds ranged from 60 to 70 µg/mL, indicating potential efficacy comparable to standard anti-inflammatory drugs.
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown activity against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 49.85 |
| Related Pyrazole Derivative | NCI-H460 (Lung) | 0.95 |
| Other Pyrazoles | Various | Range: 0.30 - 4.21 |
Case Study : Research conducted by demonstrated that specific derivatives of pyrazoles could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, indicating a strong potential for targeted cancer therapies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Cell Cycle Regulation : It has been shown to affect cell cycle regulation pathways leading to apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities that contribute to its protective effects against oxidative stress-related diseases.
Q & A
Q. What are the fundamental synthetic routes for constructing the thieno[2,3-c]pyrazole core in this compound?
The core structure is typically synthesized via cyclocondensation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under reflux, using anhydrous sodium carbonate as a base . Key parameters include solvent choice (ethanol for controlled reactivity) and temperature (reflux conditions to drive cyclization). Purification often involves recrystallization or column chromatography.
Q. How can researchers confirm the regioselectivity of substituents during synthesis?
Regioselectivity is validated using nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity of substituents, complemented by X-ray crystallography for unambiguous structural assignment (e.g., confirming phenyl groups at positions 1 and 3) . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for verifying molecular connectivity.
Q. What are the standard protocols for evaluating preliminary biological activity?
Initial screening involves in vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer models), using dose-response curves (IC₅₀ determination). Solubility is optimized with DMSO or PEG-400, and activity is benchmarked against positive controls like doxorubicin or staurosporine .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions in the formation of the carboxamide moiety?
Optimizing carboxamide formation requires activating agents such as HATU or EDCl/HOBt to enhance coupling efficiency. Solvent polarity (DMF or THF) and temperature (0–25°C) are adjusted to reduce hydrolysis byproducts. Monitoring reaction progress via TLC or LC-MS ensures timely quenching .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardizing protocols (e.g., using identical ATP concentrations in kinase assays) and validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) can clarify inconsistencies .
Q. How does the compound’s three-dimensional conformation influence its interaction with biological targets?
Molecular docking and MD simulations predict binding modes to targets like ATP-binding pockets. For example, the planar thieno[2,3-c]pyrazole scaffold may π-stack with aromatic residues, while the carboxamide forms hydrogen bonds. Experimental validation via mutagenesis studies (e.g., alanine scanning) confirms critical interactions .
Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?
Forced degradation studies (acid/base/oxidative stress) coupled with LC-HRMS identify metabolites. Fragmentation patterns (MS/MS) and isotopic labeling track degradation pathways. Structural elucidation of byproducts uses NMR spectroscopy, particularly ¹³C DEPT for carbon environments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Core Structure
| Parameter | Optimal Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Solvent | Ethanol | Enhances cyclization kinetics | |
| Base | Na₂CO₃ (anhydrous) | Minimizes ester hydrolysis | |
| Temperature | Reflux (78°C) | Drives ring closure efficiently |
Q. Table 2. Common Biological Assay Conditions
| Assay Type | Cell Line/Enzyme | Control Compound | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Doxorubicin (IC₅₀ 0.1 µM) | |
| Kinase Inhibition | EGFR (wild-type) | Gefitinib (IC₅₀ 5 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
